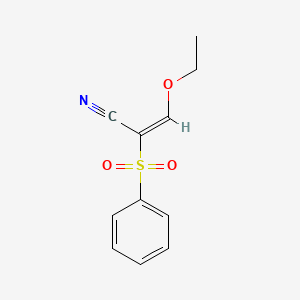

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

描述

Significance of Electron-Deficient Alkenes as Synthons in Modern Organic Chemistry

Electron-deficient alkenes are a cornerstone of modern organic synthesis, serving as powerful and versatile synthons for the construction of complex molecular architectures. These compounds are characterized by a carbon-carbon double bond substituted with one or more electron-withdrawing groups, such as carbonyls, esters, nitriles, or sulfones. This electronic arrangement polarizes the double bond, rendering the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity makes them excellent Michael acceptors, facilitating one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry, the conjugate addition. acs.org

The utility of electron-deficient alkenes extends far beyond simple conjugate additions. They participate in a diverse array of chemical transformations, including cycloadditions, annulations, and multicomponent reactions. acs.orgacs.org Their reactions often proceed with high regioselectivity and can be rendered stereoselective through the use of chiral catalysts or auxiliaries, providing access to stereochemically rich structures from simple starting materials. acs.org Furthermore, recent advancements have demonstrated that electron-deficient alkenes can undergo deconstruction into their constituent carbonyl derivatives under mild, light-promoted conditions, offering a green alternative to traditional ozonolysis. rsc.orgresearchgate.net The ability to tolerate a wide variety of functional groups makes these alkenes exceptionally valuable in the total synthesis of natural products and the development of new pharmaceutical agents. acs.org

Overview of Alpha,Beta-Unsaturated Nitriles and Sulfones in Multicomponent Reactions

Alpha,beta-unsaturated nitriles and sulfones are prominent examples of electron-deficient alkenes that feature unique reactivity profiles, making them particularly valuable in multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov

α,β-Unsaturated nitriles are versatile building blocks in this context. The cyano group is a strong electron-withdrawing group that activates the double bond for nucleophilic attack. Following a Michael addition, the nitrile group can participate in subsequent intramolecular cyclizations or be transformed into other functional groups. rsc.orgumich.edu This reactivity has been extensively exploited for the synthesis of a wide variety of carbocyclic and heterocyclic compounds. rsc.org Similarly, the sulfonyl group (–SO2R) is a powerful electron-withdrawing moiety that strongly activates an adjacent double bond. Its inclusion in MCRs allows for the formation of highly functionalized organosulfur compounds. nih.gov The sulfonyl group itself can be a stable and desirable feature in the final product, often found in biologically active molecules, or it can serve as an activatable handle for further synthetic manipulations. The combined use of these functionalities within an MCR framework provides a powerful strategy for accessing complex and diverse chemical libraries. nih.gov

Structural Features and Reactivity Context of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile within Functionalized Enenitrile Classes

This compound is a highly functionalized enenitrile that embodies the key reactive features of electron-deficient alkenes. Its structure is defined by an acrylonitrile (B1666552) framework, where the double bond is substituted with three distinct functional groups: a nitrile (-CN), a phenylsulfonyl (-SO2Ph), and an ethoxy (-OEt).

The key structural features are:

Acrylonitrile Backbone : Provides the core C=C-CN framework.

Phenylsulfonyl Group : Located at the α-position (C2), this is a potent electron-withdrawing group that significantly enhances the electrophilicity of the double bond.

Nitrile Group : Also at the α-position relative to the β-carbon, this group further contributes to the electron-deficient nature of the alkene.

Ethoxy Group : Positioned at the β-position (C3), this group makes the molecule a derivative of an enol ether. While the oxygen atom can donate electron density through resonance, the powerful withdrawing effects of the sulfonyl and nitrile groups dominate the electronic landscape of the molecule.

This unique combination of functional groups renders the C3 carbon exceptionally electrophilic. The molecule is thus primed to act as a potent Michael acceptor, reacting readily with a wide range of nucleophiles. The presence of the ethoxy group at the site of nucleophilic attack suggests that it may act as a leaving group in some reaction pathways, leading to substitution products. The molecule serves as a trifunctionalized synthon, offering multiple sites for chemical modification and making it a valuable precursor for the synthesis of complex, densely functionalized heterocyclic and carbocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 32083-50-4 chemicalbook.com |

| Molecular Formula | C11H11NO3S chemicalbook.com |

| Molecular Weight | 237.27 g/mol chemicalbook.com |

| IUPAC Name | (E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile |

| Density | 1.246 g/cm³ |

| Boiling Point | 457.6°C at 760 mmHg |

Historical Context and Evolution of Research on Related Conjugated Systems

The term "conjugated" was first introduced by the German chemist Johannes Thiele in 1899 to explain the unique reactivity of molecules with alternating double and single bonds. wikipedia.orgyoutube.com Initially, conjugation was understood as the interaction between adjacent p-orbitals across an intervening sigma (σ) bond. wikipedia.orgiupac.org This model successfully explained the properties of simple conjugated systems like 1,3-butadiene (B125203) and benzene (B151609). wikipedia.org

Over time, the concept has been refined and expanded. Scientists realized that conjugation is not limited to carbon atoms and can involve heteroatoms like oxygen and nitrogen, as well as lone pairs or radicals. wikipedia.orgyoutube.com The development of molecular orbital theory provided a more sophisticated quantum mechanical description of electron delocalization. Further research led to related concepts such as hyperconjugation, which involves the interaction of σ-bonds with an adjacent π-system, and the formulation of Hückel's rule for predicting the exceptional stability of aromatic cyclic conjugated systems. wikipedia.orgyoutube.com Today, conjugated systems are recognized as crucial components in a vast range of applications, from pigments and dyes to conductive polymers and materials for organic electronics. wikipedia.orgfiveable.me

Research Scope and Objectives Pertaining to this compound

The research interest in this compound stems from its identity as a highly versatile and reactive building block for organic synthesis. The dense arrangement of three distinct functional groups—nitrile, sulfone, and enol ether—on a two-carbon alkene framework presents numerous opportunities for constructing complex molecular scaffolds.

The primary research scope for this compound involves its application as a key intermediate in the synthesis of diverse heterocyclic and carbocyclic compounds. The principal objectives of such research include:

Exploration of Reactivity : Systematically investigating its reactions with a broad range of nucleophiles (carbon, nitrogen, oxygen, sulfur-based) to understand its behavior as a Michael acceptor and its potential for subsequent cyclization reactions.

Development of Multicomponent Reactions : Designing novel MCRs that utilize this compound as a key component to rapidly assemble complex molecules in a single step, leveraging the unique reactivity of each functional group. nih.gov

Synthesis of Novel Heterocycles : Targeting the synthesis of biologically relevant heterocyclic cores, such as pyridines, pyrimidines, pyrans, and thiophenes, by exploiting the electrophilic nature of the alkene and the potential for the ethoxy group to act as a leaving group. rsc.org

Stereoselective Transformations : Developing catalytic, enantioselective methods for reactions involving this substrate to control the stereochemistry of the resulting products, which is crucial for applications in medicinal chemistry.

Investigation of Tandem Reactions : Devising reaction cascades where an initial conjugate addition is followed by one or more intramolecular transformations, allowing for the efficient construction of polycyclic systems.

Ultimately, the research aims to establish this compound as a readily accessible and powerful tool for synthetic chemists to create novel and valuable chemical entities.

Structure

3D Structure

属性

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKBSEPGZUQYAT-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 2 Phenylsulfonyl Acrylonitrile and Analogous Systems

Strategic Approaches to Sulfonyl-Substituted Enenitriles

The synthesis of sulfonyl-substituted enenitriles, such as 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile, is achieved through several strategic routes. These approaches focus on the efficient formation of the key carbon-carbon double bond, the carbon-sulfur bond, and the incorporation of the cyano and alkoxy functionalities. Vinyl sulfones are recognized as important building blocks in organic synthesis, serving as Michael acceptors and partners in cycloaddition reactions. researchgate.net

Condensation Reactions of Sulfonyl Precursors with Nitrile-Containing Intermediates

A primary method for constructing the backbone of 3-alkoxy-2-sulfonylacrylonitriles is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or its equivalent, typically in the presence of a weak base. thermofisher.com For the synthesis of the target compound, this involves reacting a sulfonyl precursor, such as phenylsulfonylacetonitrile, with a reagent that can provide the ethoxymethylene group.

A common and effective reagent for this purpose is triethyl orthoformate, CH(OEt)3. The reaction of active methylene compounds like malonates or acetylacetone (B45752) with triethyl orthoformate in the presence of acetic anhydride (B1165640) is a known method to form ethoxymethylene derivatives. ias.ac.in Similarly, phenylsulfonylacetonitrile can react with triethyl orthoformate, often under acidic or Lewis acid catalysis, to form an intermediate that eliminates ethanol (B145695) to yield this compound. The reaction of amines with orthoesters is a commonly used synthetic approach to obtain various nitrogen-containing heterocycles and intermediates. mdpi.com

The general features of the Knoevenagel condensation are that aldehydes react more readily than ketones, and the active methylene component requires two electron-withdrawing groups to facilitate the initial deprotonation. thermofisher.com In phenylsulfonylacetonitrile, the phenylsulfonyl and cyano groups provide sufficient acidity to the methylene protons.

Table 1: Examples of Condensation Reactions for Enenitrile Synthesis

| Active Methylene Compound | Condensation Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylsulfonylacetonitrile | Triethyl orthoformate | Acetic anhydride / Heat | Alkoxy-sulfonylacrylonitrile | ias.ac.in |

| Malononitrile | Benzaldehyde | Piperidine (B6355638) / Toluene (B28343) | Benzylidenemalononitrile | thermofisher.comrsc.org |

| Ethyl acetoacetate | Benzaldehyde | Piperidine / 0°C | Ethyl benzylideneacetoacetate | thermofisher.com |

Nucleophilic Substitution and Sulfonylation Protocols for Carbon-Sulfur Bond Formation

The formation of the crucial carbon-sulfur bond in vinyl sulfones can be achieved through various protocols, including nucleophilic substitution and direct sulfonylation. organic-chemistry.org

One pathway involves a nucleophilic substitution reaction where a sulfur nucleophile, such as sodium benzenesulfinate (B1229208) (PhSO₂Na), attacks an activated alkene. stackexchange.com For the target molecule, a suitable substrate would be (Z)-2-chloro-3-ethoxyacrylonitrile. The reaction likely proceeds via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this mechanism, the nucleophile adds to the electron-deficient double bond, forming a carbanionic intermediate, which then eliminates the leaving group (e.g., chloride) to restore the double bond. libretexts.org The presence of electron-withdrawing groups, like the cyano group, activates the alkene for nucleophilic attack. wikipedia.org

Alternatively, direct sulfonylation methods can be employed. These often involve the reaction of alkenes or alkynes with sulfonyl-containing reagents. rsc.org Copper- and nickel-catalyzed reactions are prominent in this area. For instance, vinyl sulfones can be synthesized from alkenes and sodium sulfinates using a CuI-bpy catalyst system with oxygen. organic-chemistry.org Nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has also been developed, showing good functional group compatibility. organic-chemistry.org Another approach is the reaction of enamines with sulfonyl chlorides, which can lead to sulfonylated products. researchgate.net

Table 2: Selected Methods for Carbon-Sulfur Bond Formation in Vinyl Sulfones

| Substrate | Sulfur Source | Catalyst/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Alkenes | Sodium Sulfinates | CuI-bpy, O₂ | Direct Sulfonylation | organic-chemistry.org |

| Alkenes | Sulfonyl Chlorides | Nickel catalyst, 1,10-phenanthroline-5,6-dione (B1662461) | Direct Sulfonylation | organic-chemistry.org |

| Alkynes | Sodium Sulfinates | Cu(OTf)₂, Microwave | Hydrosulfonylation | organic-chemistry.org |

| Vinyl Halides | Sulfinic Acid Salts | CuI, Ionic Liquid | Coupling Reaction | organic-chemistry.org |

Advanced Methods for Cyano Group Incorporation, including Michael-like Mechanisms

The introduction of the cyano group is a critical step in forming the acrylonitrile (B1666552) structure. While methods like the dehydration of primary amides or the reaction of alkyl halides with cyanide salts are fundamental ways to create nitriles, more advanced strategies are relevant for complex molecules. rsc.org

One such strategy is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent. rsc.orgnih.gov In this context, a cyanide nucleophile could be added to a pre-formed phenyl vinyl sulfone derivative. The sulfonyl group, being a strong electron-withdrawing group, activates the vinyl system for Michael addition. The reactivity of vinyl sulfones in thiol-Michael additions has been shown to be higher than that of acrylates. rsc.org

Interestingly, a reverse application of this principle has been demonstrated where cyanide mediates the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones through an addition-elimination sequence, with acrylonitrile as a byproduct. organic-chemistry.org This underscores the viability of the addition-elimination pathway on the vinyl sulfone scaffold. This method allows for the subsequent S-alkylation of the generated sulfinate to produce other sulfones. organic-chemistry.org

Synthesis of Alkoxyacrylonitriles via Carbon Monoxide and Alcoholate Reactions

A specific and direct method for preparing 3-alkoxyacrylonitriles involves the reaction of an aliphatic nitrile with carbon monoxide and a metal alcoholate at elevated pressure and temperature, followed by alkylation. google.com This process allows for the direct synthesis of β-alkoxy-acrylonitriles from the corresponding nitriles. google.com

According to a patented procedure, a mixture containing a nitrile (e.g., acetonitrile), a metal alcoholate (e.g., sodium ethoxide), and a base (e.g., Ca(OH)₂) is treated with carbon monoxide under pressure. google.com This forms an intermediate α-formyl salt. Subsequent reaction with an alkylating agent, such as an ethyl halide, yields the 3-ethoxyacrylonitrile (B1336121) product. This one-pot approach is more efficient than a two-step process involving the isolation of the intermediate salt. google.com

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the large-scale synthesis of this compound, the optimization of reaction conditions, particularly the choice of catalyst and base, is crucial for maximizing yield and selectivity.

Role of Catalytic Systems and Base Catalysis in Yield and Selectivity

In Knoevenagel condensations , weak organic bases such as piperidine or triethylamine (B128534) (TEA) are commonly used as catalysts. thermofisher.comrsc.org These bases facilitate the deprotonation of the active methylene compound without causing unwanted side reactions. The solvent is also important, with toluene often used to allow for the azeotropic removal of water, which drives the reaction equilibrium toward the product. thermofisher.comrsc.org

For sulfonylation reactions , transition metal catalysts are frequently employed. Copper- and palladium-catalyzed cross-coupling reactions are effective for forming C-S bonds between vinyl halides and sulfinate salts. scripps.edu The choice of ligand is critical; for example, a nickel-catalyzed sulfonylation of alkenes was successfully developed using 1,10-phenanthroline-5,6-dione as the ligand. organic-chemistry.org In some cases, catalyst-free conditions can be achieved, such as the reaction of alkenes with sodium arene sulfinates in the presence of potassium iodide and sodium periodate. organic-chemistry.org

Base catalysis is also integral to elimination reactions that form the final alkene product. In addition-elimination sequences, a base is required to remove a proton alpha to the sulfonyl group, facilitating the departure of the leaving group from the β-position. stackexchange.com

Temperature Control and Anhydrous Conditions in Reaction Progression

The successful synthesis of this compound is contingent upon careful control of reaction parameters, particularly temperature and the exclusion of water.

Anhydrous Conditions: The use of triethyl orthoformate as a reactant necessitates strictly anhydrous conditions. Orthoformates are susceptible to hydrolysis in the presence of water, which would lead to the formation of undesired byproducts and a reduction in the yield of the target compound. The inclusion of acetic anhydride in analogous syntheses serves as an effective in-situ water scavenger, reacting with any trace moisture and the ethanol produced during the reaction to form ethyl acetate, thereby driving the equilibrium towards the product. All glassware should be thoroughly dried, and anhydrous solvents should be used if the reaction is not performed neat.

Temperature Control: Temperature plays a critical role in the progression of the condensation reaction. Typically, the initial mixing of the reactants may be performed at a reduced temperature to control the initial exothermic reaction. For instance, in related Knoevenagel condensations involving (phenylsulfonyl)acetonitrile (B1630616), the initial steps are often carried out at temperatures ranging from 0 °C to room temperature. Following the initial combination, the reaction mixture is generally heated to facilitate the condensation and elimination steps. In the synthesis of the analogous 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylonitrile, the mixture is heated at 100°C for several hours. This elevated temperature is necessary to drive the reaction to completion but must be carefully controlled to prevent decomposition of the reactants or products.

Table 1: Influence of Temperature and Conditions on Related Syntheses

| Reaction | Reactants | Conditions | Temperature | Reference |

| Knoevenagel/Epoxidation | (Phenylsulfonyl)acetonitrile, Aldehyde | Anhydrous toluene | -20 °C (for epoxidation step) | researchgate.net |

| Acrylonitrile Synthesis | 2-(2,3,4,5-tetrafluorobenzoyl)acetonitrile, Triethyl orthoformate, Acetic anhydride | Neat | 100 °C | google.com |

Solvent Effects and Reaction Media Influence on Synthetic Efficiency

The choice of solvent or reaction medium can significantly impact the efficiency of the synthesis of this compound. The solvent must be inert to the reactants and capable of dissolving them to facilitate the reaction.

In many Knoevenagel-type condensations, aprotic solvents are preferred. For reactions involving (phenylsulfonyl)acetonitrile, anhydrous toluene has been successfully employed. researchgate.net Toluene is advantageous as it is non-polar, aprotic, and can be easily removed after the reaction.

Alternatively, the reaction can be carried out under solvent-free conditions, where an excess of one of the liquid reactants, such as triethyl orthoformate, serves as both a reactant and the reaction medium. This approach is often favored from a green chemistry perspective as it reduces solvent waste. The synthesis of 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylonitrile is conducted neat, suggesting that this is a viable and efficient method.

The polarity of the solvent can influence the reaction rate. While non-polar solvents like toluene are suitable, more polar aprotic solvents such as dimethylformamide (DMF) have been used in other reactions involving nitriles, though they can be more challenging to remove. For the specific condensation with triethyl orthoformate, a non-polar medium is generally preferred to avoid side reactions.

Table 2: Solvent Effects in Analogous Nitrile Syntheses

| Reaction Type | Solvent | Rationale | Reference |

| Knoevenagel Condensation | Anhydrous Toluene | Inert, aprotic, easy to remove. | researchgate.net |

| Cinnamonitrile Synthesis | DMF, Nitrobenzene, Pyridine | High-boiling polar solvents for cyanation of aryl halides. | google.com |

| Acrylonitrile Synthesis | Solvent-free (neat) | Reduces waste, triethyl orthoformate acts as solvent. | google.com |

Preparation of Precursors and Intermediates Relevant to this compound

The primary precursors for the synthesis of this compound are (phenylsulfonyl)acetonitrile and triethyl orthoformate. Both are commercially available, but their preparation from simpler starting materials is well-established.

(Phenylsulfonyl)acetonitrile: This crystalline solid is the active methylene compound in the condensation reaction. google.comnist.govchemspider.comnih.govsigmaaldrich.com It can be synthesized through the reaction of a benzenesulfonyl halide with a salt of acetonitrile. A common method involves the reaction of benzenesulfonyl chloride with the sodium salt of acetonitrile, which can be generated in situ using a strong base like sodium hydride.

A general laboratory-scale preparation of benzenesulfonyl chloride involves the reaction of benzene (B151609) with chlorosulfonic acid. orgsyn.org The resulting benzenesulfonyl chloride can then be used to synthesize (phenylsulfonyl)acetonitrile.

Triethyl Orthoformate: This liquid reagent serves as the source of the ethoxy and one-carbon unit in the final product. rsc.org It can be prepared by the reaction of chloroform (B151607) with sodium ethoxide in absolute ethanol. orgsyn.org This reaction, an example of the Williamson ether synthesis, proceeds via the substitution of the chlorine atoms on chloroform by ethoxy groups. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the product and reactants.

Table 3: Key Precursors for the Synthesis of this compound

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| (Phenylsulfonyl)acetonitrile | 2-(Phenylsulfonyl)acetonitrile | C₈H₇NO₂S | 181.21 | Active methylene compound |

| Triethyl orthoformate | Triethoxymethane | C₇H₁₆O₃ | 148.20 | Ethoxy and one-carbon source |

| Benzenesulfonyl chloride | Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Precursor to (phenylsulfonyl)acetonitrile |

| Chloroform | Trichloromethane | CHCl₃ | 119.38 | Precursor to triethyl orthoformate |

| Ethanol | Ethanol | C₂H₅OH | 46.07 | Precursor to sodium ethoxide |

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 2 Phenylsulfonyl Acrylonitrile

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, represents a principal reaction pathway for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile. This reaction involves the addition of a nucleophile to the β-carbon of the activated olefinic system, a process driven by the electron-withdrawing nature of the adjacent substituents.

Nucleophilic Addition to the Activated Olefinic System

The alkene bond in this compound is highly polarized, creating a significant electron deficiency at the β-carbon, which makes it a prime target for nucleophiles. This activation is a cumulative effect of the electron-withdrawing capabilities of the sulfonyl and nitrile groups.

The phenylsulfonyl (PhSO₂) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density. This group exerts a strong inductive effect, pulling electron density away from the carbon-carbon double bond. This inductive pull significantly increases the partial positive charge on the β-carbon, thereby enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. The sulfonyl group is known to effectively polarize adjacent C=C bonds, a property that is crucial for activating the molecule for conjugate additions.

The nitrile (-C≡N) group further contributes to the activation of the olefinic system. Its strong inductive and resonance effects withdraw electron density from the double bond, complementing the role of the sulfonyl group. In the event of a nucleophilic attack at the β-carbon, the resulting negative charge can be delocalized onto the nitrile group through resonance, which stabilizes the intermediate carbanion. This stabilization of the intermediate is a key factor in the facility of conjugate addition reactions.

The ethoxy (-OCH₂CH₃) group, positioned at the β-carbon, has a dual electronic influence. While the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect, it also possesses lone pairs of electrons that can be donated through resonance. In the context of the activated olefinic system of this compound, the resonance effect can increase electron density at the β-carbon, potentially moderating the electrophilicity enhanced by the sulfonyl and nitrile groups. This moderation can influence the kinetics of the reaction, potentially making the compound less reactive than analogues lacking an electron-donating group at this position. However, the ethoxy group can also act as a leaving group in subsequent reaction steps, depending on the nature of the attacking nucleophile and the reaction conditions.

Scope of Nucleophiles in Michael Additions

The highly electrophilic nature of the β-carbon in this compound allows for reactions with a broad range of nucleophiles. Carbon-based nucleophiles are particularly important as their addition leads to the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

A variety of stabilized carbanions and organometallic reagents are expected to undergo conjugate addition with this compound.

Enolates: Enolates, derived from the deprotonation of ketones, esters, or other carbonyl compounds, are soft nucleophiles that readily participate in Michael additions. The reaction of an enolate with this compound would result in the formation of a new carbon-carbon bond at the α-position of the carbonyl compound.

Malonates and Cyanoesters: The anions of diethyl malonate and ethyl cyanoacetate are highly stabilized carbanions and are classic examples of Michael donors. Their addition to this compound would yield highly functionalized products that can be further elaborated synthetically.

Organocuprates: Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are soft organometallic nucleophiles that are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and their analogues. The reaction of an organocuprate with this compound is expected to proceed cleanly to afford the corresponding β-alkylated product.

The table below summarizes the expected conjugate addition reactions of this compound with various carbon-based nucleophiles. Please note that this table is illustrative and based on the general reactivity of activated alkenes, as specific experimental data for this compound is not widely available.

| Nucleophile Type | Example Nucleophile | Expected Product Structure | Notes |

| Enolate | Lithium enolate of cyclohexanone | 2-(1-cyano-1-(phenylsulfonyl)-2-ethoxyethyl)cyclohexan-1-one | The reaction would create a new quaternary center. |

| Malonate | Sodium diethyl malonate | Diethyl 2-(1-cyano-1-(phenylsulfonyl)-2-ethoxyethyl)malonate | The product contains multiple functional groups for further transformations. |

| Cyanoester | Sodium ethyl cyanoacetate | Ethyl 2-cyano-3-(1-cyano-1-(phenylsulfonyl)-2-ethoxyethyl)butanoate | A highly functionalized molecule with potential for cyclization reactions. |

| Organocuprate | Lithium dimethylcuprate (CH₃)₂CuLi | 3-ethoxy-2-methyl-2-(phenylsulfonyl)butanenitrile | Organocuprates are known for their high selectivity for conjugate addition. |

Nitrogen-Based Nucleophiles (e.g., Amines, Enamines)

In a general context, the addition of amines to electron-deficient alkenes can proceed without a catalyst, simply by stirring a mixture of the amine and the unsaturated compound at room temperature. The reaction typically affords β-amino derivatives in high yields. It has been observed that cyclic secondary amines like pyrrolidine (B122466), piperidine (B6355638), and morpholine are highly reactive in such additions. rsc.org Aliphatic primary amines also undergo efficient addition, often resulting in the mono-adduct even when the unsaturated compound is in excess. rsc.org However, open-chain secondary amines like diisopropylamine may show lower reactivity. rsc.org Aromatic amines are generally less reactive under these conditions. rsc.org

The presence of the ethoxy group at the 3-position of this compound would likely influence the regioselectivity of the amine addition. Nucleophilic attack is anticipated at the C3 carbon, leading to an initial adduct that could potentially eliminate the ethoxy group to form a substituted acrylonitrile (B1666552).

Table 1: Representative Michael Addition of Amines to Acrylonitrile Derivatives

| Amine | Acrylonitrile Derivative | Conditions | Product | Yield (%) |

| Pyrrolidine | Acrylonitrile | Neat, rt | 3-(Pyrrolidin-1-yl)propanenitrile | 95 |

| Piperidine | Acrylonitrile | Neat, rt | 3-(Piperidin-1-yl)propanenitrile | 94 |

| Morpholine | Acrylonitrile | Neat, rt | 3-(Morpholin-4-yl)propanenitrile | 96 |

| Diethylamine | Acrylonitrile | Neat, rt | 3-(Diethylamino)propanenitrile | 90 |

| Benzylamine | Acrylonitrile | Neat, rt | 3-(Benzylamino)propanenitrile | 92 |

Data is generalized from reactions with acrylonitrile and may not be representative for this compound.

Oxygen- and Sulfur-Based Nucleophiles

The reaction of (E)-3-phenylsulfonylprop-2-enenitrile with oxygen- and sulfur-based nucleophiles has been shown to proceed via a regiospecific addition-elimination sequence to yield (E)-configured β-substituted α,β-unsaturated nitriles. researchgate.net It is plausible that this compound would follow a similar reaction pathway.

For instance, thiols are expected to react with this compound in the presence of a base like triethylamine (B128534). The nucleophilic attack of the thiolate would occur at the β-position to the cyano group, followed by the elimination of the phenylsulfonyl group as benzenesulfinic acid, and potentially the ethoxy group. In the case of (E)-3-phenylsulfonylprop-2-enenitrile, the reaction with 2-hydroxyethanethiol occurs exclusively through the sulfur atom to yield a thioenol ether. researchgate.net

Oxygen-based nucleophiles, such as alcohols, in the presence of their corresponding alkoxides, would also be expected to add to the double bond. Subsequent elimination would lead to the formation of enol ethers.

Table 2: Reaction of (E)-3-phenylsulfonylprop-2-enenitrile with Sulfur and Oxygen Nucleophiles

| Nucleophile | Base | Product | Yield (%) |

| Ethanethiol | Et3N | (E)-3-(Ethylthio)prop-2-enenitrile | 75 |

| 2-Hydroxyethanethiol | Et3N | (E)-3-((2-Hydroxyethyl)thio)prop-2-enenitrile | 47 |

| Sodium methoxide | - | (E)-3-Methoxyprop-2-enenitrile | 68 |

| Sodium ethoxide | - | (E)-3-Ethoxyprop-2-enenitrile | 72 |

This data is for (E)-3-phenylsulfonylprop-2-enenitrile and serves as an analogy.

Regioselectivity and Stereoselectivity in Michael Additions

The regioselectivity of nucleophilic addition to alkenes bearing two different electron-withdrawing groups is determined by the relative stability of the intermediate carbanionic species. In the case of a compound like (E)-3-phenylsulfonylprop-2-enenitrile, nucleophilic attack can occur at either C-2 or C-3. The attack at the sulfonyl-substituted carbon (C-3) is generally favored, leading to a trisubstituted addition product. researchgate.net This regioselectivity is attributed to the greater ability of the sulfonyl group to stabilize the adjacent carbanion compared to the nitrile group. Subsequent elimination of benzenesulfinic acid yields a β-substituted α,β-unsaturated nitrile. researchgate.net

For this compound, the ethoxy group at C-3 would further influence the regioselectivity. The electron-donating nature of the ethoxy group could potentially decrease the electrophilicity of C-3, but the powerful electron-withdrawing capacity of the phenylsulfonyl and cyano groups is expected to dominate, still favoring nucleophilic attack at C-3. The stereochemistry of the resulting double bond after an addition-elimination sequence is typically trans or (E).

Asymmetric Michael Additions Involving Enenitrile Substrates

Asymmetric Michael additions are powerful methods for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. While there is no specific information on asymmetric Michael additions involving this compound, the broader class of enenitriles and other electron-deficient alkenes has been extensively studied in this context.

The general strategy involves the use of chiral catalysts, which can be either organocatalysts or metal-ligand complexes. For example, chiral thiourea (B124793) derivatives have been successfully employed as organocatalysts to promote the enantioselective Michael addition of nucleophiles to nitroalkenes. Similarly, chiral primary amine-thiourea organocatalysts and chiral metal-diamine complexes have demonstrated high stereoselectivity in conjugate additions.

In a hypothetical asymmetric Michael addition involving this compound, a chiral catalyst would coordinate with the substrate and/or the nucleophile to create a chiral environment, thereby directing the nucleophilic attack to one face of the double bond, leading to the formation of a stereogenic center with high enantiomeric excess.

Pericyclic Reactions and Cycloadditions

Diels-Alder Reactions as Dienophiles

Electron-deficient alkenes are excellent dienophiles in Diels-Alder reactions. The presence of both a phenylsulfonyl and a cyano group on the double bond of this compound would render it a highly reactive dienophile.

Based on its analogue, (E)-3-phenylsulfonylprop-2-enenitrile, this compound is expected to undergo facile cycloaddition reactions with a variety of dienes to yield Diels-Alder adducts. researchgate.net This reactivity makes it a potential equivalent for cyanoacetylene in cycloaddition chemistry. researchgate.net

The reaction of (E)-3-phenylsulfonylprop-2-enenitrile with both cyclic and acyclic dienes proceeds readily. For instance, it reacts with cyclopentadiene and anthracene. The resulting cycloadducts can undergo base-catalyzed elimination of benzenesulfinic acid to yield α,β-unsaturated nitriles. With unsymmetrical dienes, a moderate degree of regioselectivity is observed.

Table 3: Diels-Alder Reactions of (E)-3-phenylsulfonylprop-2-enenitrile

| Diene | Conditions | Product Type |

| Cyclopentadiene | Toluene (B28343), 80 °C | Bicyclic adduct |

| Anthracene | Xylene, reflux | Tricyclic adduct |

| Isoprene | Toluene, 110 °C | Monocyclic adduct |

| 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C | Monocyclic adduct |

This data is for (E)-3-phenylsulfonylprop-2-enenitrile and serves as an analogy.

The ethoxy group in this compound would likely influence the stereoselectivity and regioselectivity of the Diels-Alder reaction, but the strong electron-withdrawing nature of the other substituents would ensure its high reactivity as a dienophile.

Formation of Diels-Alder Adducts and Subsequent Transformations

As a potent dienophile, this compound is anticipated to readily participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. While direct studies on this specific compound are not widely documented, the reactivity of the closely related analogue, (E)-3-phenylsulfonylprop-2-enenitrile, provides significant insight. This analogue undergoes facile Diels-Alder reactions with a range of dienes. rsc.orgresearchgate.net

The reaction with unsymmetrical dienes generally proceeds with moderate regioselectivity. rsc.orgresearchgate.net However, highly regioselective reactions are observed with electron-rich dienes such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and with furfuryl alcohol. rsc.orgresearchgate.net

A key feature of the resulting Diels-Alder adducts is their capacity for subsequent transformations. The phenylsulfonyl group is an excellent leaving group, and the cycloadducts can undergo base-catalyzed elimination of benzenesulfinic acid. This elimination process regenerates a double bond, leading to the formation of α,β-unsaturated nitriles, effectively making the starting acrylonitrile a synthetic equivalent of cyanoacetylene in these cycloaddition-elimination sequences. rsc.orgresearchgate.net For instance, the adducts formed with cyclopentadiene and anthracene readily eliminate benzenesulfinic acid upon treatment with a base. rsc.orgresearchgate.net

Table 1: Representative Diels-Alder Reactions of (E)-3-Phenylsulfonylprop-2-enenitrile Data extrapolated from analogous compound studies.

| Diene | Product Type | Subsequent Transformation | Final Product |

| Cyclopentadiene | Bicyclic Adduct | Base-catalyzed elimination | α,β-Unsaturated nitrile |

| Anthracene | Polycyclic Adduct | Base-catalyzed elimination | α,β-Unsaturated nitrile |

| Danishefsky's Diene | Silyloxy-cyclohexene adduct | Elimination/Aromatization | Aromatic nitrile |

1,3-Dipolar Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves the concerted [π4s + π2s] cycloaddition of a 1,3-dipole to a π-system, providing a direct and highly stereoselective route to five-membered heterocyclic rings. wikipedia.orgucc.ie A variety of 1,3-dipoles, such as nitrones and nitrile oxides, are expected to react efficiently with this substrate. uchicago.edu

1,3-dipolar cycloadditions involving nitrones and nitrile oxides are powerful methods for synthesizing isoxazolidine and isoxazoline (B3343090) derivatives, respectively. chem-station.commdpi.com

Nitrones: The reaction of this compound with a nitrone (an azomethine N-oxide) is expected to yield a highly substituted isoxazolidine ring. This reaction can create up to three new contiguous stereocenters in a single step, highlighting its synthetic utility. chem-station.com The high degree of regio- and stereocontrol is a hallmark of these cycloadditions. ucc.ie

Nitrile Oxides: Nitrile oxides, often generated in situ from the dehydrohalogenation of hydroxymoyl chlorides, react with alkenes to form 2-isoxazolines. researchgate.net The cycloaddition with this compound would lead to a 2-isoxazoline bearing the ethoxy, phenylsulfonyl, and cyano substituents. These heterocyclic products can serve as valuable synthetic intermediates, as the N-O bond is readily cleaved under reductive conditions. wikipedia.org

The outcomes of 1,3-dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) theory. mdpi.org this compound is an electron-poor dipolarophile, meaning it possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO). Consequently, its reactions with common 1,3-dipoles like nitrones and nitrile oxides are typically controlled by the interaction between the Highest Occupied Molecular Orbital of the dipole (HOMOdipole) and the LUMO of the dipolarophile (LUMOdipolarophile).

This orbital interaction dictates the regioselectivity of the cycloaddition. For a nitrile oxide (RC≡N+-O-), the largest coefficient in the HOMO is typically on the oxygen atom, while for the LUMO of the substituted acrylonitrile, the largest coefficient is on the carbon atom β to the activating groups (i.e., the carbon bearing the ethoxy group). This leads to the preferential formation of the 5-substituted isoxazoline regioisomer, where the oxygen of the nitrile oxide adds to the β-carbon.

The stereochemistry of these reactions is also highly controlled, with the cycloaddition generally proceeding via a concerted, suprafacial pathway. ucc.ie This often results in a high degree of diastereoselectivity, which can be influenced by the specific substituents on both the dipole and the dipolarophile. mdpi.com

Table 2: Predicted Regiochemical Outcome of 1,3-Dipolar Cycloaddition

| 1,3-Dipole | Dipolarophile | FMO Control | Predicted Major Regioisomer |

| Nitrile Oxide | This compound | HOMOdipole-LUMOdipolarophile | 3-Aryl-4-(phenylsulfonyl)-4-cyano-5-ethoxy-2-isoxazoline |

| Nitrone | This compound | HOMOdipole-LUMOdipolarophile | 2-Alkyl-3-aryl-4-(phenylsulfonyl)-4-cyano-5-ethoxyisoxazolidine |

Intramolecular cycloadditions provide an elegant and efficient strategy for the construction of complex polycyclic and bridged ring systems. By tethering the 1,3-dipole and the dipolarophile within the same molecule, an intramolecular 1,3-dipolar cycloaddition can be initiated, often by thermolysis.

A synthetic strategy could involve preparing a derivative of this compound where a nitrone or a nitrile oxide precursor is attached via a flexible linker. Upon activation, the intramolecular cycloaddition would proceed to form a fused or bridged polycyclic system containing the isoxazolidine or isoxazoline ring. The length and nature of the tether are crucial for controlling the feasibility and stereochemical outcome of the cyclization, allowing for the synthesis of otherwise difficult-to-access molecular architectures. nih.gov

Formal Cycloaddition Approaches (e.g., [3+3] Annulations)

Beyond pericyclic reactions, the electrophilic nature of this compound makes it a suitable partner in formal cycloadditions, such as [3+3] annulations. These reactions are typically stepwise processes rather than concerted. A plausible mechanistic pathway involves an initial vinylogous Michael addition of a 1,3-dianion equivalent to the activated alkene. nih.gov The resulting intermediate would then undergo an intramolecular cyclization, such as an aldol or Claisen-type reaction, to form a six-membered ring. nih.gov This strategy effectively combines a three-carbon synthon with the three-atom (C-C-C) framework of the acrylonitrile derivative to construct a functionalized carbocycle.

A prime example of a cyclocondensation reaction is the engagement of this compound with 1,3-bis(silyloxy)-1,3-butadienes, such as Danishefsky's diene. Mechanistically, this reaction is a Diels-Alder ([4+2]) cycloaddition. rsc.orgresearchgate.net The high reactivity of Danishefsky's diene is driven by its electron-rich character, which complements the electron-deficient nature of the phenylsulfonyl acrylonitrile.

Elimination and Rearrangement Processes

The presence of multiple reactive sites and leaving groups within the this compound molecule allows for several elimination and rearrangement pathways, leading to the formation of synthetically valuable unsaturated compounds.

Sulfinic Acid Elimination from Addition Products to Yield α,β-Unsaturated Nitriles

The phenylsulfonyl group in vinyl sulfones makes the β-carbon highly electrophilic and susceptible to Michael addition by nucleophiles. The resulting adduct can then undergo elimination of benzenesulfinic acid to generate a new α,β-unsaturated nitrile. This addition-elimination sequence is a powerful method for the formal substitution of the sulfonyl group.

While reactions involving this compound specifically are not extensively detailed, the reactivity can be inferred from analogous systems like (E)-3-phenylsulfonylprop-2-enenitrile. The reaction of this analog with sodium alkoxides, such as sodium ethoxide, results in an addition-elimination product. scispace.com In this process, the ethoxide ion first adds to the double bond (Michael addition), followed by the elimination of the phenylsulfonyl group as a sulfinate anion. This pathway allows for the synthesis of various β-substituted α,β-unsaturated nitriles.

Table 1: Representative Examples of Addition-Elimination Reactions on a Phenylsulfonyl-Activated Alkene scispace.com

| Nucleophile (Sodium Salt) | Product | Yield (%) |

| Ethoxide | (E)-3-Ethoxyprop-2-enenitrile | 51 |

| Phenoxide | (E)-3-Phenoxyprop-2-enenitrile | 60 |

| 2-Methylprop-2-en-1-oxide | (E)-3-(2-Methylallyloxy)prop-2-enenitrile | 53 |

Data derived from reactions with (E)-3-phenylsulfonylprop-2-enenitrile, a structural analog.

This reactivity demonstrates that the phenylsulfonyl moiety is an effective leaving group, facilitating the creation of new carbon-heteroatom bonds at the β-position of the acrylonitrile scaffold.

Hydrogen Cyanide Elimination Pathways Leading to α,β-Unsaturated Sulfones

The elimination of hydrogen cyanide (HCN) from a nitrile-containing compound is a known, though less common, transformation that can lead to the formation of a new double bond. For a molecule like this compound, such a pathway would theoretically yield an α,β-unsaturated sulfone. This process is mechanistically distinct from sulfinic acid elimination and would likely require specific reaction conditions to activate the nitrile group for elimination.

Pathways for HCN elimination often involve the initial transformation of the nitrile group, for example, into an intermediate imine or amide, which can then be hydrolyzed and eliminated under certain conditions. Industrial processes sometimes involve the catalytic addition or removal of HCN from alkenes, but these are typically large-scale processes requiring specific catalysts. wikipedia.orgnih.gov

Intramolecular Rearrangements and Their Synthetic Implications

Vinyl sulfones are known to participate in intramolecular rearrangements, which can lead to significant structural reorganization and the formation of complex molecular architectures. These rearrangements can be promoted by various catalysts, including N-heterocyclic carbenes (NHCs). nih.gov

One documented example involves the NHC-catalyzed rearrangement of 1,1-bis(arylsulfonyl)ethylene to the thermodynamically more stable trans-1,2-bis(phenylsulfonyl)ethylene. The proposed mechanism involves a conjugate addition of the carbene, followed by the elimination and subsequent re-addition of a sulfinate ion to a different position on the alkene backbone. nih.gov

Proposed Mechanism for NHC-Catalyzed Sulfone Rearrangement:

Conjugate Addition: The N-heterocyclic carbene adds to the β-position of the vinyl sulfone.

Protonation: The resulting anionic intermediate is protonated.

Elimination: A base promotes the elimination of a sulfinate moiety.

Re-addition: The sulfinate group undergoes intermolecular addition to the newly formed α,β-unsaturated intermediate. nih.gov

While this specific rearrangement has not been documented for this compound, the principle demonstrates the mobility of the sulfonyl group in activated alkenes. Such a rearrangement, if applied to the target compound, could have significant synthetic implications, potentially allowing for the transposition of the sulfonyl group to generate novel isomers and scaffolds for further chemical synthesis.

Transition Metal-Catalyzed Transformations

The carbon-carbon double bond in this compound, being highly activated by both the sulfonyl and nitrile groups, is an excellent substrate for various transition metal-catalyzed reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions, including Heck Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is particularly relevant for functionalized alkenes. As an electron-deficient alkene, this compound is expected to be a competent coupling partner in Heck reactions.

In a typical Heck reaction cycle, an aryl palladium(II) halide species, formed from the oxidative addition of an aryl halide to a Pd(0) catalyst, undergoes migratory insertion with the alkene. For an electron-deficient alkene like this compound, the aryl group would be expected to add to the β-carbon, placing the palladium on the α-carbon. Subsequent β-hydride elimination would then generate the arylated product.

The related compound, 3-ethoxyacrylonitrile (B1336121), has been successfully used in Heck reactions with aryl bromides, demonstrating the viability of this class of compounds in palladium-catalyzed couplings. sigmaaldrich.com

Table 2: Expected Products from a Hypothetical Heck Reaction

| Alkene Substrate | Aryl Halide | Expected Product |

| This compound | Iodobenzene | 3-Ethoxy-3-phenyl-2-(phenylsulfonyl)acrylonitrile |

| This compound | 4-Bromotoluene | 3-Ethoxy-3-(p-tolyl)-2-(phenylsulfonyl)acrylonitrile |

Nickel-Catalyzed Dicarbofunctionalization of Alkenes with Native Functional Groups

Nickel-catalyzed dicarbofunctionalization of alkenes has emerged as a powerful strategy for the rapid construction of complex molecular frameworks. This reaction installs two new carbon-based groups across a double bond in a single step. Electron-deficient alkenes, such as acrylates and acrylonitriles, are common substrates for these transformations.

These reactions often proceed through a mechanism involving the formation of an alkyl radical which then adds to the alkene. The resulting radical is trapped by an organonickel species, which then undergoes reductive elimination to form the final product. The use of nickel catalysis is advantageous due to its ability to engage in both two-electron and radical pathways.

Given its structural similarity to other activated alkenes, this compound is a prime candidate for nickel-catalyzed dicarbofunctionalization. This would allow for the simultaneous introduction of, for example, an alkyl and an aryl group across the double bond, generating products with high molecular complexity from simple precursors.

Other Metal-Mediated Processes and Their Regioselectivity

The chemical behavior of this compound in metal-mediated transformations is a subject of significant academic and industrial interest. Although detailed research focused exclusively on this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organometallic chemistry and the observed reactions of structurally similar electron-deficient alkenes. The presence of multiple reactive sites—the activated carbon-carbon double bond, the nitrile group, and the sulfonyl group—makes it a versatile substrate for a variety of metal-catalyzed reactions. The regioselectivity of these transformations is dictated by the electronic and steric influence of the ethoxy, phenylsulfonyl, and cyano substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their ability to facilitate the formation of carbon-carbon bonds. One of the most prominent examples is the Mizoroki-Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene. In the context of this compound, which is an activated alkene, it could potentially serve as the alkene partner in a Heck reaction.

The regioselectivity of the Heck reaction is primarily governed by steric factors and the stability of the intermediate palladium-alkyl species. For electron-deficient alkenes, the aryl or vinyl group from the halide typically adds to the less substituted carbon of the double bond. In the case of this compound, the C3 carbon (bearing the ethoxy group) is sterically less hindered than the C2 carbon (substituted with both phenylsulfonyl and cyano groups). Therefore, in a hypothetical Heck reaction with an aryl halide (Ar-X), the aryl group would be expected to add to the C3 position. Subsequent β-hydride elimination would likely lead to the formation of a substituted acrylonitrile.

Table 1: Predicted Regioselectivity in the Heck Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Predicted Major Product | Regioselectivity |

| This compound | Aryl Halide (Ar-X) | Pd(OAc)₂, PPh₃, Base | 3-Aryl-3-ethoxy-2-(phenylsulfonyl)acrylonitrile | Addition at C3 |

It is important to note that the efficiency and outcome of such reactions can be highly dependent on the specific catalyst, ligands, and reaction conditions employed.

Copper-Catalyzed Conjugate Addition

Copper-catalyzed conjugate addition (or Michael addition) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds to α,β-unsaturated compounds. Given the electron-deficient nature of the double bond in this compound, it is an excellent candidate for such reactions. The strong electron-withdrawing capabilities of both the phenylsulfonyl and cyano groups significantly polarize the C=C bond, making the C3 carbon highly electrophilic.

In a typical copper-catalyzed conjugate addition, an organometallic reagent (e.g., an organocuprate, R₂CuLi) would deliver a nucleophile (R⁻) to the β-carbon (C3) of the acrylonitrile moiety. This would result in the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Table 2: Expected Outcome of Copper-Catalyzed Conjugate Addition

| Substrate | Nucleophile Source | Catalyst | Expected Major Product |

| This compound | Grignard Reagent (RMgX) | Cu(I) salt | 3-Alkyl-3-ethoxy-2-(phenylsulfonyl)propanenitrile |

| This compound | Organolithium (RLi) | Cu(I) salt | 3-Alkyl-3-ethoxy-2-(phenylsulfonyl)propanenitrile |

The regioselectivity of this reaction is strongly biased towards attack at the C3 position due to the powerful electronic activation provided by the adjacent sulfonyl and cyano groups.

Rhodium-Catalyzed Transformations

Rhodium catalysts are widely used in a variety of organic transformations, including hydrogenation and hydroformylation. While the hydrogenation of the double bond in this compound is certainly feasible, leading to 3-ethoxy-2-(phenylsulfonyl)propanenitrile, the regioselectivity of other rhodium-catalyzed additions is of greater interest.

For instance, in a rhodium-catalyzed hydroformylation reaction, which introduces a formyl group (-CHO) and a hydrogen atom across a double bond, the regioselectivity is a key consideration. The directing effects of the substituents play a crucial role. For α,β-unsaturated nitriles, the regioselectivity can be influenced by the steric bulk and electronic nature of the substituents, as well as the ligand environment around the rhodium center. Given the steric hindrance at the C2 position, it is plausible that the formyl group would preferentially add to the C3 position.

Other Potential Metal-Mediated Reactions

The rich functionality of this compound opens the door to other less common, yet potentially valuable, metal-mediated transformations. For example, cycloaddition reactions catalyzed by various transition metals could lead to the synthesis of complex cyclic structures.

Furthermore, the reaction of this compound with hydrazine (B178648) in the presence of a suitable catalyst or under specific reaction conditions could lead to the formation of pyrazole (B372694) derivatives. This transformation would involve the initial Michael addition of hydrazine to the activated alkene, followed by an intramolecular cyclization and elimination of ethanol (B145695). The regioselectivity of the final pyrazole product would depend on which nitrogen atom of the hydrazine molecule initially attacks the C3 position and the subsequent cyclization pathway. Traditional syntheses of pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazines.

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Role as a Versatile Synthetic Building Block (Synthon)

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a powerful synthon in organic chemistry due to the electronic properties imparted by its functional groups. The potent electron-withdrawing capabilities of both the phenylsulfonyl and nitrile moieties render the double bond electron-deficient. This electronic feature makes the compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. This reactivity is fundamental to its role in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis.

Precursor for Nitrogen-Containing Heterocycles

The strategic placement of reactive sites within this compound makes it an ideal precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

While direct, single-step syntheses of indoles from this compound are not extensively documented, its structure is well-suited for established synthetic strategies. For instance, Knoevenagel condensation, a classic method for C-C bond formation, is frequently used to prepare indole-acrylonitrile derivatives from indolyl-acetonitriles and various aldehydes. mdpi.comnih.gov The reactivity of the acrylonitrile (B1666552) unit in these products is pivotal for further transformations. mdpi.com The functional groups on this compound allow for its potential use in multi-step sequences, such as initial reaction with an aniline (B41778) derivative followed by an intramolecular cyclization (e.g., Larock or Madelung-type cyclization), to construct the indole (B1671886) ring system. mdpi.comopenmedicinalchemistryjournal.com

The utility of the closely related and commercially available compound, 3-ethoxyacrylonitrile (B1336121), as a precursor for pyrimidine (B1678525) synthesis has been demonstrated, highlighting a clear pathway applicable to its phenylsulfonyl derivative. tandfonline.com Research has shown that metalation of 3-ethoxyacrylonitrile creates a stable 2-lithio derivative that can be alkylated. tandfonline.com These alkylated intermediates are then converted into 5-alkylcytosines, a class of pyrimidine derivatives, by reaction with sodium ethoxide and urea. tandfonline.com This method showcases how the three-carbon backbone of the acrylonitrile derivative can be effectively incorporated to form the core of the pyrimidine ring. The reaction of various acrylonitrile derivatives with amidines is a well-established route to pyrimidines, further supporting the potential of this compound in this area. researchgate.netnih.govnih.gov

Table 1: Synthesis of 5-Alkylcytosines from 3-Ethoxyacrylonitrile Precursors This table summarizes the findings from a study on the synthesis of cytosine derivatives, demonstrating the utility of the ethoxyacrylonitrile scaffold.

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Metalation | n-Butyllithium | Formation of 3-Ethoxy-2-lithioacrylonitrile |

| 2 | Alkylation | Allylic/Benzylic Bromides, Primary Iodides | Introduction of an alkyl group at the C2 position |

| 3 | Cyclization/Condensation | Sodium Ethoxide, Urea | Formation of the 5-alkylcytosine (pyrimidine) ring |

Data sourced from an investigation into the synthetic utility of 3-ethoxyacrylonitrile. tandfonline.com

The nitrile functional group in this compound is a key feature for its use in cycloaddition reactions to form heterocycles like isoxazolines. nih.gov A powerful strategy for this is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.comnih.govresearchgate.net In this process, the nitrile group can be converted in situ into a highly reactive nitrile oxide, which is a 1,3-dipole. If an alkene or alkyne is tethered to the same molecule, the nitrile oxide can undergo a [3+2] cycloaddition reaction to form a fused isoxazoline (B3343090) or isoxazole (B147169) ring system, respectively. researchgate.netmdpi.com This method is highly efficient for creating complex, fused heterocyclic structures in a single, stereocontrolled step. mdpi.comnih.gov While specific examples starting from this compound are not prevalent, the methodology is broadly applicable to functionalized nitriles. mdpi.com The formation of seven-membered azepine rings would likely proceed through different, more complex pathways, such as ring-expansion reactions or alternative cycloaddition strategies.

Synthesis of Highly Functionalized Carbocycles, including Asymmetric Cyclopropanes

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for reactions that form carbocyclic rings, particularly highly functionalized cyclopropanes.

The asymmetric synthesis of cyclopropanes can be achieved via a Michael-induced ring closure mechanism. Research on the structurally related chiral sulfoxide, (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile, has shown its effective reaction with nucleophiles like 2-methoxyfuran (B1219529) to produce optically active cyclopropanes. arkat-usa.orgresearchgate.net The reaction proceeds through a Michael addition followed by an intramolecular ring closure. The stereoselectivity of this reaction can be influenced by solvent polarity and the use of catalysts. arkat-usa.org This approach provides a viable route to enantiomerically enriched cyclopropane (B1198618) derivatives. rsc.org The cyclopropanation of a similar compound, (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile, has also been studied, demonstrating the reactivity of the phenylsulfonyl acrylonitrile scaffold. researchgate.net

Table 2: Asymmetric Cyclopropanation using a Sulfinylacrylonitrile Analog This table details the reaction conditions and outcomes for the synthesis of sulfinylcyclopropanes from a chiral vinyl sulfoxide, a close analog of this compound.

| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (2a:2b) |

|---|---|---|---|---|---|

| 1 | CH₂Cl₂ | - | 24 | 41 | 80:20 |

| 2 | CH₃CN | - | 24 | 38 | 75:25 |

| 3 | CH₃NO₂ | - | 4 | 54 | 70:30 |

| 4 | CH₂Cl₂ | Eu(fod)₃ (10) | 24 | 55 | 85:15 |

| 5 | CH₃CN | Eu(fod)₃ (10) | 24 | 45 | 80:20 |

| 6 | CH₃NO₂ | Eu(fod)₃ (10) | 1 | 70 | 60:40 |

Data adapted from a study on the asymmetric synthesis of cyclopropanes. arkat-usa.org

Preparation of β-Amino Sulfones and Related Conjugates

β-Amino sulfones are valuable structural motifs in medicinal chemistry. researchgate.net The most direct route to preparing these compounds from this compound is through the aza-Michael addition (conjugate addition of an amine). semanticscholar.orgrsc.org The highly electrophilic nature of the double bond, activated by the adjacent sulfonyl and nitrile groups, facilitates the addition of primary and secondary amines. researchgate.netmdpi.com This reaction typically proceeds under mild, often solvent-free and catalyst-free, conditions to yield the corresponding β-amino-α-(phenylsulfonyl)propionitrile adduct. semanticscholar.org These adducts are themselves β-amino sulfone derivatives and can serve as precursors for further chemical transformations. nih.govresearchgate.netnih.gov

Enantioselective and Diastereoselective Synthesis Applications

The electron-deficient nature of the double bond in this compound, a consequence of the electron-withdrawing phenylsulfonyl and nitrile groups, renders it an excellent Michael acceptor. This reactivity is central to its application in enantioselective and diastereoselective synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.

While specific, detailed research findings on the enantioselective and diastereoselective reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous vinyl sulfones and acrylonitriles provides a strong basis for its potential applications. Organocatalysis and metal-based catalysis are the primary strategies envisioned for achieving stereocontrol in reactions involving this substrate.

Organocatalytic Approaches:

Chiral amines, such as pyrrolidine (B122466) derivatives, are known to catalyze the asymmetric conjugate addition of nucleophiles to vinyl sulfones via enamine activation. rsc.org Similarly, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed in the enantioselective conjugate addition of nitroalkanes to vinyl sulfones. thieme-connect.com These catalysts operate through a bifunctional activation mechanism, where the thiourea moiety activates the vinyl sulfone through hydrogen bonding, and the tertiary amine activates the nucleophile.

A hypothetical enantioselective Michael addition of a generic nucleophile (Nu-H) to this compound, catalyzed by a chiral organocatalyst, is depicted below. The stereochemical outcome would be dependent on the specific catalyst and reaction conditions employed.

| Catalyst Type | Potential Nucleophiles | Expected Product Type | Potential Stereoselectivity |

| Chiral Amine (e.g., Proline derivative) | Aldehydes, Ketones | Chiral functionalized acrylonitriles | High enantioselectivity |

| Chiral Thiourea | Nitroalkanes, Malonates | Chiral γ-nitro sulfones, Substituted malonates | Good to excellent enantioselectivity |

| Chiral Squaramide | Thiols | Chiral β-thioether sulfones | High enantioselectivity and diastereoselectivity |

Metal-Catalyzed Reactions:

Chiral metal complexes are also powerful tools for orchestrating stereoselective transformations. For instance, chiral copper(I)/bisphosphine complexes have been utilized for the asymmetric conjugate reduction of β,β-disubstituted α,β-unsaturated sulfones. acs.org The application of similar catalytic systems to this compound could potentially lead to the synthesis of chiral saturated sulfones.

Design and Synthesis of Advanced Molecular Scaffolds for Chemical Research

The multifunctionality of this compound makes it an attractive building block for the synthesis of diverse and complex molecular scaffolds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and bioactive compounds. nih.govmdpi.com The strategic manipulation of its reactive sites allows for the construction of various ring systems.

Synthesis of Nitrogen-Containing Heterocycles:

One of the key applications of related activated alkenes is in the synthesis of pyrazoline and pyrazolidine (B1218672) derivatives. csic.esnih.gov The reaction of this compound with hydrazine (B178648) or its derivatives could proceed via a Michael addition followed by an intramolecular cyclization and elimination of ethanol (B145695) to afford functionalized pyrazoles. The stereochemistry of the resulting heterocycle would be influenced by the reaction conditions and the nature of the substituents on the hydrazine.

A plausible reaction pathway for the synthesis of a pyrazole (B372694) derivative is outlined below:

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Scaffold |

| This compound | Hydrazine hydrate | Michael Addition, Intramolecular Cyclization, Elimination | Substituted Pyrazole |

| This compound | Phenylhydrazine | Michael Addition, Intramolecular Cyclization, Elimination | N-Phenyl-substituted Pyrazole |

Multicomponent Reactions for Scaffold Diversity:

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient route to complex molecules and diverse chemical scaffolds. mdpi.comnih.govfrontiersin.org The electrophilic nature of this compound makes it a suitable component for various MCRs. For example, in a formal [3+2] cycloaddition, it could react with an azomethine ylide, generated in situ, to produce highly substituted pyrrolidines. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts.

The table below illustrates a hypothetical MCR involving this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| Passerini-type Reaction | This compound (as Michael acceptor) | Isocyanide | Carboxylic Acid | Highly functionalized α-acyloxy amide derivative |

| Ugi-type Reaction | This compound (as Michael acceptor) | Isocyanide | Carboxylic Acid | Amine |

The versatility of this compound as a building block in organic synthesis is evident from the reactivity of analogous compounds. While specific research focusing solely on this compound is emerging, its potential in the enantioselective and diastereoselective synthesis of complex molecules and the construction of novel molecular scaffolds for chemical and pharmaceutical research is significant. Further exploration of its reactivity with a broader range of nucleophiles and in various catalytic systems will undoubtedly unlock new avenues in advanced organic synthesis.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms via Experimental Studies

Experimental investigations into the reactions of vinyl sulfones and related activated alkenes provide a framework for understanding the mechanistic pathways available to 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile. These studies focus on identifying reactive intermediates, transition states, and the factors controlling reaction outcomes.

Reactions involving this compound, particularly Michael additions and cycloadditions, proceed through distinct intermediates and transition states.

In the context of Michael additions , the primary reaction pathway involves the attack of a nucleophile on the electrophilic β-carbon of the acrylonitrile (B1666552) backbone. This generates a resonance-stabilized carbanion intermediate. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing capabilities of both the adjacent phenylsulfonyl and nitrile groups. The geometry of the transition state leading to this carbanion dictates the stereochemical outcome of the reaction.

For radical reactions , which can be initiated photochemically, the addition of a radical species to the double bond can occur. For instance, in reactions involving sulfonyl radicals, a vinyl radical intermediate is formed. nih.gov Subsequent steps, such as cyclization or atom transfer, depend on this key intermediate. The transition states in these radical processes determine the stereoselectivity of the final product, for example, whether the (Z)- or (E)-vinyl sulfone is formed. researchgate.net Control experiments using radical scavengers like TEMPO can confirm the involvement of such radical intermediates by inhibiting product formation. nih.gov

| Reaction Type | Key Intermediate | Stabilizing Factors | Method of Identification |

| Michael Addition | Resonance-stabilized carbanion | Phenylsulfonyl group, Nitrile group | Trapping experiments, Spectroscopic analysis of products |

| Radical Addition | Vinyl radical | Conjugation with adjacent groups | Radical scavenger experiments (e.g., TEMPO), Light on/off experiments |

| Cycloaddition | Diradical or Zwitterionic species | Dependent on concerted vs. stepwise mechanism | Isolation of cycloadducts, Mechanistic probe reactions |

The regiochemistry of nucleophilic attack on this compound is reliably predicted. The powerful electron-withdrawing nature of the phenylsulfonyl and nitrile groups polarizes the C=C double bond, making the carbon atom beta to the nitrile group the primary site for nucleophilic attack.

The stereochemistry of these additions is more complex and depends on the nature of the nucleophile and the reaction conditions. dalalinstitute.com

Addition of Soft Nucleophiles : Soft nucleophiles, such as thiols or certain carbon nucleophiles, typically undergo conjugate addition. The stereochemical outcome (syn- or anti-addition) is determined by the transition state geometry. For cyclic vinyl sulfones, the approach of the nucleophile is often directed by steric hindrance, leading to a preferred diastereomer. acs.org

Addition of Hard Nucleophiles : Hard nucleophiles, like organolithium reagents, can sometimes lead to competing reactions, such as deprotonation at the α-position, alongside conjugate addition. scripps.edu

Control of Stereochemistry : In many cases, the addition of nucleophiles to activated alkenes like vinyl sulfones can be highly stereoselective. For example, the reaction of sp3-functionalized soft nucleophiles often yields the trans product in excess. scripps.edu The stereochemistry can be influenced by factors such as the solvent, temperature, and the specific base or catalyst used. Non-enzymatic additions to prochiral centers can result in racemic mixtures, but steric or electronic factors can favor one stereoisomer. libretexts.orgchemistrysteps.com

Electrochemistry offers a powerful method for generating reactive species under mild conditions, avoiding the use of harsh chemical reagents. In the context of vinyl sulfone chemistry, electrochemical methods are particularly relevant for their synthesis. For instance, the sulfonylation of styrenes can be achieved using an electrochemical cell with a catalytic amount of a redox mediator like potassium iodide. organic-chemistry.org This process involves the anodic oxidation of iodide to generate a species that facilitates the formation of a sulfonyl radical, which then reacts with the alkene.

While less documented for reactions of this compound itself, the principle of using electrogenerated bases (EGBs) is applicable. An EGB, formed by the reduction of a probase at the cathode, can act as a strong base to deprotonate a nucleophile (e.g., a thiol or carbon acid). mdpi.com This in-situ generation allows for precise control over the concentration of the active base, promoting Michael addition reactions to the vinyl sulfone acceptor with high efficiency and control. This method circumvents issues associated with the handling and stability of strong, non-nucleophilic chemical bases.

Computational Chemistry and Molecular Modeling Studies

Theoretical studies, particularly those using Density Functional Theory (DFT), are indispensable for gaining a deeper, quantitative understanding of the factors that govern the reactivity of this compound.

Although specific DFT studies on this compound are not widely published, the methodology is well-established for analogous systems. mdpi.com DFT calculations can be employed to model various aspects of its reactivity.

Reactivity Prediction : By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the compound's behavior as an electrophile. The low-lying LUMO of this compound, a consequence of its electron-withdrawing groups, confirms its high reactivity toward nucleophiles.